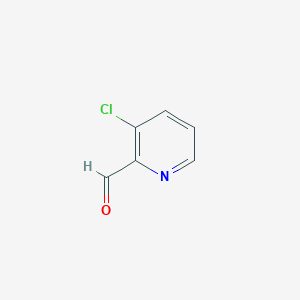

3-Chloropyridine-2-carboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-5-2-1-3-8-6(5)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNVCYJXFQPEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444251 | |

| Record name | 3-Chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206181-90-0 | |

| Record name | 3-Chloro-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206181-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-formylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 3-Chloropyridine-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Chloropyridine-2-carboxaldehyde, an important intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1] The data presented is intended to support research and development activities by providing a consolidated reference for the physical characteristics of this compound.

Core Physical and Chemical Properties

This compound is an organic compound featuring a pyridine ring substituted with a chlorine atom and a carboxaldehyde group.[1] Its chemical reactivity is influenced by the aldehyde group, which can undergo oxidation to a carboxylic acid or reduction to an alcohol, and the chlorine atom, which can be displaced in nucleophilic substitution reactions.[1]

Data Presentation: Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note a discrepancy in the reported CAS numbers in various sources, with both 16013-85-5 and 206181-90-0 being associated with this compound.[1][2][3] Researchers should verify the CAS number with their specific sample.

| Property | Value | Source(s) |

| Molecular Formula | C6H4ClNO | [1] |

| Molecular Weight | 141.56 g/mol | [1] |

| Appearance | Typically a solid, which can be colored or nearly white.[1] | [1] |

| Boiling Point | 201.556°C at 760 mmHg | [2] |

| Flash Point | 75.699°C | [2] |

| Solubility | Limited solubility in water; soluble in common organic solvents such as ethanol and dichloromethane.[1] | [1] |

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not extensively published in the provided search results, standard laboratory procedures are typically employed for such characterizations.

General Methodologies:

-

Melting Point Determination: The melting point of a solid compound is typically determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is observed and recorded. For a pure crystalline solid, the melting range is narrow.

-

Boiling Point Determination: The boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For more accurate measurements, especially for small quantities, a micro-boiling point apparatus can be used.

-

Solubility Testing: To determine solubility, a small, measured amount of the solute (this compound) is added to a measured volume of a solvent at a specific temperature. The mixture is agitated, and the dissolution is observed. This process is repeated until no more solute dissolves, allowing for a quantitative or qualitative assessment of solubility.

-

Purity Analysis: The purity of this compound is often determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can identify and quantify impurities.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical intermediate like this compound.

References

3-Chloropyridine-2-carboxaldehyde chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloropyridine-2-carboxaldehyde, a key heterocyclic building block in organic synthesis, particularly relevant to pharmaceutical and agrochemical research. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and characteristic spectral data. Furthermore, it outlines detailed experimental protocols for its synthesis and typical transformations, including oxidation, reduction, and condensation reactions. A logical workflow for its synthesis is also presented visually using a Graphviz diagram to facilitate understanding of the process.

Chemical Structure and IUPAC Name

This compound is a substituted pyridine derivative characterized by a chlorine atom at the 3-position and a carboxaldehyde group at the 2-position of the pyridine ring.

Chemical Structure:

IUPAC Name: 3-chloropyridine-2-carbaldehyde[1]

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is provided below. These data are essential for its handling, characterization, and use in synthetic applications.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO | [1] |

| Molecular Weight | 141.56 g/mol | [1] |

| Appearance | Typically a solid, may be white to off-white or crystalline | [1] |

| Solubility | Limited solubility in water; Soluble in common organic solvents such as ethanol and dichloromethane.[1] | |

| Odor | May have a characteristic odor | [1] |

Note: Specific values for melting point, boiling point, and density are not consistently reported in publicly available literature and can vary based on purity.

Spectral Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons on the pyridine ring are expected in the δ 7.0-9.0 ppm region. The aldehyde proton should appear as a singlet further downfield, typically in the δ 9.5-10.5 ppm range. |

| ¹³C NMR | The carbonyl carbon of the aldehyde is expected to have a chemical shift in the δ 185-200 ppm region. Aromatic carbons would appear in the δ 120-160 ppm range. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the aldehyde group is expected around 1700 cm⁻¹. C-H stretching of the aromatic ring and aldehyde proton would be observed around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively. C=N and C=C stretching vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 141, with a characteristic M+2 peak at m/z = 143 due to the ³⁷Cl isotope, in an approximate 3:1 ratio. |

Experimental Protocols

Detailed experimental procedures for the synthesis and key reactions of this compound are provided below. These protocols are representative and may require optimization based on laboratory conditions and reagent purity.

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 3-chloropyridine. While a specific, detailed protocol for this exact transformation is not widely published, a general procedure based on related organometallic chemistry is outlined here. This would typically involve the lithiation of 3-chloropyridine followed by quenching with a formylating agent.

Reaction Scheme:

3-Chloropyridine → 3-Chloro-2-lithiopyridine → this compound

Materials:

-

3-Chloropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry ice/acetone bath

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-chloropyridine (1 equivalent) dissolved in anhydrous THF.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The formation of the lithiated species is monitored by the appearance of a colored solution. The mixture is stirred at this temperature for 1-2 hours.

-

Anhydrous DMF (1.2 equivalents) is then added dropwise, again keeping the temperature below -70 °C. The reaction is stirred for an additional 1-2 hours at -78 °C.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x volume of aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Oxidation to 3-Chloropyridine-2-carboxylic acid

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄) or Tollens' reagent

-

Acetone or a suitable solvent

-

Dilute hydrochloric acid (HCl)

Procedure (using KMnO₄):

-

This compound (1 equivalent) is dissolved in acetone.

-

A solution of potassium permanganate (approximately 2 equivalents) in water is added dropwise with stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The manganese dioxide precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the acetone.

-

The remaining aqueous solution is acidified with dilute HCl to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

Reduction to (3-Chloropyridin-2-yl)methanol

The aldehyde can be reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride.[1]

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

Water

-

Ethyl acetate

Procedure:

-

This compound (1 equivalent) is dissolved in methanol in a round-bottom flask and the solution is cooled in an ice bath.

-

Sodium borohydride (1.1 equivalents) is added portion-wise with stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x volume of aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the crude alcohol, which can be further purified by chromatography or recrystallization.

Condensation Reaction to Form an Imine (Schiff Base)

The aldehyde readily undergoes condensation with primary amines to form imines.[1]

Materials:

-

This compound

-

A primary amine (e.g., aniline)

-

Ethanol or methanol

-

A catalytic amount of acetic acid

Procedure:

-

This compound (1 equivalent) is dissolved in ethanol.

-

The primary amine (1 equivalent) is added to the solution.

-

A catalytic amount of glacial acetic acid (1-2 drops) is added.

-

The mixture is stirred at room temperature or gently heated for a few hours. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.

-

If a precipitate forms, it is collected by filtration, washed with cold ethanol, and dried.

-

If no precipitate forms, the solvent is removed under reduced pressure, and the crude imine is purified by recrystallization or column chromatography.

Logical Workflow Visualization

The following diagram illustrates a typical synthetic pathway for this compound and its subsequent functional group transformations.

Caption: Synthetic pathway of this compound and its key reactions.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its bifunctional nature, with a reactive aldehyde group and a pyridine ring amenable to further substitution, makes it a key starting material for the synthesis of a wide range of more complex molecules with potential biological activity. The experimental protocols and data provided in this guide serve as a foundational resource for researchers working with this compound. As with any chemical process, appropriate safety precautions and optimization of reaction conditions are paramount for successful and safe experimentation.

References

Spectroscopic Profile of 3-Chloropyridine-2-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 3-Chloropyridine-2-carboxaldehyde (CAS No: 206181-90-0). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of structurally related compounds, namely 3-Chloropyridine and various pyridine-2-carboxaldehydes. These predictions offer a valuable reference for the identification and characterization of this molecule in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~10.0 - 10.5 | Singlet | - | Aldehyde Proton (CHO) |

| ~8.6 - 8.8 | Doublet of doublets | ~4-5, ~1-2 | H6 (proton ortho to Nitrogen) |

| ~7.9 - 8.1 | Doublet of doublets | ~7-8, ~1-2 | H4 (proton para to Nitrogen) |

| ~7.4 - 7.6 | Triplet | ~7-8 | H5 (proton meta to Nitrogen) |

Predictions are based on typical chemical shifts for protons on a pyridine ring substituted with a chlorine and an aldehyde group.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~190 - 195 | C=O (Aldehyde) |

| ~152 - 155 | C2 (carbon bearing the aldehyde) |

| ~148 - 151 | C6 (carbon ortho to Nitrogen) |

| ~138 - 141 | C3 (carbon bearing the Chlorine) |

| ~125 - 128 | C4 (carbon para to Nitrogen) |

| ~122 - 125 | C5 (carbon meta to Nitrogen) |

Predicted chemical shifts are relative to a standard reference (e.g., TMS) and are influenced by the electronegativity of the chlorine atom and the anisotropic effects of the carbonyl and pyridine ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi resonance) |

| ~1700 - 1720 | Strong | C=O stretch (Aldehyde) |

| ~1560 - 1600 | Medium-Strong | C=C and C=N ring stretching |

| ~1100 - 1200 | Medium-Strong | C-Cl stretch |

The IR spectrum is expected to be dominated by the strong carbonyl stretch of the aldehyde and characteristic absorptions of the substituted pyridine ring.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 141/143 | ~3:1 | [M]⁺˙ (Molecular ion peak with isotopic pattern for Chlorine) |

| 140/142 | Variable | [M-H]⁺ |

| 112/114 | Variable | [M-CHO]⁺ |

| 78 | Variable | Pyridine fragment |

The mass spectrum is expected to show a characteristic 3:1 isotopic pattern for the molecular ion due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 500 MHz, or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.

-

For liquid samples (if applicable): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method. Common techniques include Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

-

Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight (TOF), quadrupole, or ion trap analyzer).

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For EI, a standard electron energy of 70 eV is typically used.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic distribution for chlorine should be clearly visible.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or uncharacterized compound such as this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

3-Chloropyridine-2-carboxaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloropyridine-2-carboxaldehyde, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its chemical and physical properties, provides insights into its synthesis, and outlines its reactivity and applications, with a focus on experimental details relevant to a laboratory setting.

Core Chemical Identifiers and Properties

This compound, also known as 3-chloropicolinaldehyde, is a substituted pyridine derivative. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 206181-90-0 | [1] |

| Molecular Formula | C₆H₄ClNO | [2] |

| Molecular Weight | 141.56 g/mol | [2] |

| Appearance | Typically a solid, which can be a fine powder or crystalline. May be colorless to yellow or nearly white. | [2] |

| Solubility | Limited solubility in water. Soluble in common organic solvents such as ethanol and dichloromethane. | [2] |

| Storage | Should be stored in a cool, dry, and well-ventilated place. | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes. The selection of a particular method often depends on the availability of starting materials, desired purity, and scalability. Two common strategies are outlined below.

Method 1: Halogenation of Pyridine-2-carboxaldehyde

This method involves the direct halogenation of pyridine-2-carboxaldehyde. A crucial step in this approach is the protection of the aldehyde group to prevent unwanted side reactions during chlorination.

Experimental Workflow:

Caption: Synthetic workflow starting from Pyridine-2-carboxaldehyde.

A detailed experimental protocol for this method would involve the following conceptual steps:

-

Protection: The aldehyde group of pyridine-2-carboxaldehyde is first protected, for example, by forming an acetal.

-

Halogenation: A suitable halogenating agent is then used to introduce a chlorine atom at the 3-position of the pyridine ring. The choice of reagent and reaction conditions is critical to ensure regioselectivity.[2]

-

Deprotection: Finally, the protecting group is removed to yield this compound.[2]

Method 2: Oxidation of 3-Chloropicoline

An alternative route begins with the oxidation of 3-chloropicoline (3-chloro-2-methylpyridine).

Experimental Protocol Outline:

A general procedure for this type of transformation involves the use of a suitable oxidizing agent to convert the methyl group to an aldehyde.

-

Reaction Setup: 3-chloropicoline is dissolved in an appropriate solvent.

-

Oxidation: A specific oxidizing agent is added under controlled temperature and reaction time.

-

Work-up and Purification: The reaction mixture is processed to isolate and purify the desired product, this compound.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis due to the presence of three reactive sites: the pyridine ring, the chloro substituent, and the aldehyde functional group. Its utility is particularly prominent in the synthesis of complex heterocyclic compounds for medicinal chemistry.[2]

Reactions of the Aldehyde Group

The aldehyde group is highly reactive and can undergo a variety of transformations:

-

Oxidation: It can be oxidized to a carboxylic acid (3-chloropyridine-2-carboxylic acid) using weak oxidizing agents.[2]

-

Reduction: The aldehyde can be reduced to an alcohol (3-chloropyridine-2-methanol) using reducing agents like sodium borohydride.[2]

-

Condensation Reactions: It readily undergoes condensation reactions with amines to form imines, which are valuable intermediates for the synthesis of nitrogen-containing heterocycles.[2]

Reactions Involving the Chloro Group

The chlorine atom on the pyridine ring can participate in nucleophilic substitution reactions. For example, it can be displaced by nucleophiles such as alkoxides to form ether derivatives.[2]

Synthesis of Fused Heterocyclic Systems

A significant application of this compound is in the synthesis of fused heterocyclic compounds, which are scaffolds of interest in drug discovery. For instance, it can be used as a precursor for the synthesis of pyridazines and fused pyridines.

Logical Workflow for Fused Pyridazine Synthesis:

Caption: Logical workflow for the synthesis of fused pyridazines.

Experimental Protocol: Synthesis of 3-chloro-2-hydrazinopyridine from a related precursor

While a specific protocol for the direct conversion of this compound to a fused pyridazine was not found, a related synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine provides a relevant experimental example of introducing a hydrazine moiety to a chloropyridine ring.

-

Reactants: A molar ratio of 1:4-6 of 2,3-dichloropyridine to hydrazine hydrate is used.[3]

-

Solvent: A polar solvent such as ethanol, methanol, or dimethylformamide is employed, with a mass ratio of hydrazine hydrate to solvent of 1:0.05-0.25.[3]

-

Procedure: The reactants and solvent are mixed and refluxed for 4-8 hours. After cooling to room temperature, the product is isolated by suction filtration. This method has been reported to yield 95-99% of 3-chloro-2-hydrazinopyridine.[3]

This example illustrates the conditions that can be adapted for reactions involving hydrazine and chloropyridine derivatives, which is conceptually similar to the initial step in the synthesis of fused pyridazines from this compound. The subsequent intramolecular cyclization would then be dependent on the specific substrate and desired final product.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of organic compounds, particularly complex heterocyclic structures relevant to the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in research and development. This guide provides a foundational understanding for professionals working in these fields.

References

The Genesis of a Key Pharmaceutical Intermediate: Discovery and Synthesis of 3-Chloropyridine-2-carboxaldehyde

A cornerstone in the synthesis of novel therapeutic agents, 3-Chloropyridine-2-carboxaldehyde is a vital heterocyclic building block. This technical guide delves into the initial discovery and first reported synthesis of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, detailed experimental protocols, and key chemical data.

First identified in the latter half of the 20th century, this compound, also known as 3-chloropicolinaldehyde, emerged as a compound of significant interest due to its unique substitution pattern on the pyridine ring. The presence of a chlorine atom at the 3-position and an aldehyde at the 2-position provides two reactive sites, making it a versatile precursor for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry.

The Pioneering Synthesis: A Foundational Approach

While the absolute first synthesis of a chemical compound can sometimes be obscured in the historical record, one of the earliest and most well-documented methods for the preparation of this compound laid the groundwork for future advancements. This initial approach centered on the direct oxidation of the corresponding alcohol, 3-chloro-2-pyridinemethanol. This method, notable for its relative simplicity and effectiveness, provided the scientific community with reliable access to this important aldehyde for the first time.

The logical workflow for this foundational synthesis is depicted below:

Experimental Protocol: The First Synthesis

The following is a detailed experimental protocol for the synthesis of this compound based on the foundational oxidation method.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chloro-2-pyridinemethanol | 143.57 | 1.0 g | 6.96 mmol |

| Manganese Dioxide (activated) | 86.94 | 5.0 g | 57.5 mmol |

| Dichloromethane (anhydrous) | 84.93 | 50 mL | - |

Procedure:

-

To a stirred suspension of activated manganese dioxide in anhydrous dichloromethane, a solution of 3-chloro-2-pyridinemethanol in dichloromethane is added dropwise at room temperature.

-

The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Upon completion of the reaction, the mixture is filtered through a pad of celite to remove the manganese dioxide.

-

The filter cake is washed with several portions of dichloromethane.

-

The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude this compound is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Fractions containing the pure product are combined and the solvent is removed under reduced pressure to afford pure this compound as a solid.

Quantitative Data:

| Parameter | Value |

| Yield | Typically 70-85% |

| Melting Point | 48-50 °C |

| Appearance | White to off-white solid |

Spectroscopic Data

The identity and purity of the synthesized this compound are confirmed by standard spectroscopic methods.

| Spectroscopy | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.3 (s, 1H, CHO), 8.6 (dd, 1H, Ar-H), 7.9 (dd, 1H, Ar-H), 7.5 (dd, 1H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.0 (CHO), 152.0, 148.5, 138.0, 127.5, 126.0 |

| IR (KBr, cm⁻¹) | 1710 (C=O, aldehyde), 1580, 1450 (C=C, aromatic) |

| Mass Spectrometry (EI) | m/z 141 (M⁺), 143 (M+2) |

Alternative Synthetic Strategies

Since its initial discovery, several other synthetic routes to this compound have been developed. These alternative methods often aim to improve yield, reduce the use of heavy metal oxidants, or start from more readily available precursors.

One notable alternative approach begins with 3-chloropyridine. This method involves a formylation reaction to introduce the aldehyde group at the 2-position.

The logical flow of this alternative synthesis is outlined below:

This method, while effective, requires careful control of anhydrous and low-temperature conditions due to the use of highly reactive organolithium reagents.

Conclusion

The discovery and initial synthesis of this compound marked a significant step forward in the field of heterocyclic chemistry. The foundational oxidation method provided a reliable means of producing this valuable intermediate, paving the way for its widespread use in the development of new pharmaceuticals and other advanced materials. Subsequent synthetic innovations have further expanded the accessibility of this compound, ensuring its continued importance in modern chemical research. This guide provides a comprehensive overview of the seminal work on this key molecule, offering both historical context and practical experimental details for today's researchers.

Reactivity Profile of 3-Chloropyridine-2-carboxaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropyridine-2-carboxaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its reactivity is characterized by the distinct chemical properties of the aldehyde group and the chlorinated pyridine ring. The aldehyde functionality readily undergoes a variety of transformations including oxidation, reduction, and condensation reactions, providing a gateway to diverse molecular scaffolds. Concurrently, the chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide range of substituents. This guide provides a comprehensive overview of the reactivity profile of this compound, complete with detailed experimental protocols for key transformations, quantitative data, and visual representations of its reaction pathways and potential applications in drug discovery.

Core Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the aldehyde at the 2-position and the chlorine atom at the 3-position of the pyridine ring.

Reactions of the Aldehyde Group

The aldehyde group is a versatile handle for a multitude of chemical transformations.

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-chloropicolinic acid. This transformation is a key step in the synthesis of various bioactive molecules.[1]

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Typical Yield (%) | Reference |

| Potassium permanganate (KMnO₄) | 3-Chloropicolinic acid | High | General knowledge |

| Tollens' reagent | 3-Chloropicolinic acid | Varies | [1] |

Experimental Protocol: Oxidation to 3-Chloropicolinic Acid

-

Materials: this compound, potassium permanganate, water, hydrochloric acid.

-

Procedure: To a solution of this compound in water, a solution of potassium permanganate is added portion-wise at room temperature. The reaction mixture is stirred until the purple color of the permanganate disappears. The resulting manganese dioxide is removed by filtration. The filtrate is then acidified with hydrochloric acid to precipitate the 3-chloropicolinic acid, which is collected by filtration, washed with cold water, and dried.

The aldehyde can be selectively reduced to a primary alcohol, (3-chloropyridin-2-yl)methanol, using mild reducing agents such as sodium borohydride.[1]

Table 2: Reduction of this compound

| Reducing Agent | Product | Solvent | Typical Yield (%) | Reference |

| Sodium borohydride (NaBH₄) | (3-chloropyridin-2-yl)methanol | Methanol/Ethanol | >90 | [1] |

Experimental Protocol: Reduction to (3-chloropyridin-2-yl)methanol

-

Materials: this compound, sodium borohydride, methanol, water.

-

Procedure: this compound is dissolved in methanol and the solution is cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the product.

The aldehyde group readily undergoes condensation with various nucleophiles, most notably amines, to form imines (Schiff bases).[1] These imines are valuable intermediates for the synthesis of nitrogen-containing heterocycles.

Table 3: Condensation Reactions of this compound

| Reactant | Product Type | Conditions | Reference |

| Primary amines | Imine (Schiff base) | Mild, often with acid or base catalysis | [1] |

Experimental Protocol: Imine Formation

-

Materials: this compound, primary amine (e.g., aniline), ethanol, catalytic acetic acid.

-

Procedure: To a solution of this compound in ethanol, an equimolar amount of the primary amine and a catalytic amount of acetic acid are added. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the crude imine can be purified by recrystallization or chromatography.

Reactions of the Chloro Group

The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr), although it is generally less reactive than chloro groups at the 2- or 4-positions of the pyridine ring. The electron-withdrawing nature of the adjacent aldehyde group can facilitate this reaction.

Various nucleophiles, such as alkoxides and amines, can displace the chloride to introduce new functionalities.[1]

Table 4: Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Product | Typical Conditions | Reference |

| Sodium methoxide | 3-Methoxypyridine-2-carboxaldehyde | Reflux in methanol | [1] |

| Amines | 3-Aminopyridine-2-carboxaldehyde derivatives | High temperature, often with a base | General knowledge |

Experimental Protocol: Substitution with an Amine

-

Materials: this compound, amine (e.g., morpholine), a high-boiling solvent (e.g., DMF or NMP), a non-nucleophilic base (e.g., K₂CO₃).

-

Procedure: A mixture of this compound, the amine, and potassium carbonate in DMF is heated at an elevated temperature (e.g., 100-150 °C) for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.

Synthetic Applications in Drug Discovery

This compound is a valuable building block in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer.

Synthesis of Pyridopyrimidine-based Kinase Inhibitors

One common strategy involves the condensation of this compound with an aminopyrazole derivative, followed by intramolecular cyclization and further functionalization to yield potent kinase inhibitors. These inhibitors can target kinases in signaling pathways such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.

References

Stability and Storage of 3-Chloropyridine-2-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloropyridine-2-carboxaldehyde, a key intermediate in pharmaceutical and chemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and summarizes stability data under various stress conditions.

Overview of Chemical Stability

This compound is a solid, typically a white to light yellow powder, at room temperature.[1] Its stability is influenced by several factors, including temperature, light, moisture, and pH. The presence of both a reactive aldehyde group and a chlorine atom on the pyridine ring makes the molecule susceptible to various degradation reactions.[2]

Key Stability Considerations:

-

Thermal Stability: The compound is sensitive to high temperatures, which can accelerate decomposition.[1]

-

Light Sensitivity: Exposure to light, particularly UV radiation, may induce degradation. Photostability is a known concern for pyridine derivatives.

-

Moisture Sensitivity: The compound is susceptible to hydrolysis due to the presence of the aldehyde group. A dry environment is crucial for storage.[2]

-

Oxidative Stability: The aldehyde functional group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid.[2]

-

pH Stability: The compound's stability is expected to be pH-dependent, with potential for accelerated degradation under strongly acidic or alkaline conditions.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, dry place. Some suppliers recommend refrigeration (2-8°C). | To slow down the rate of potential chemical degradation.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the aldehyde group and hydrolysis from atmospheric moisture. |

| Light | Protect from light. Store in an opaque or amber container. | To prevent photodegradation. |

| Moisture | Keep container tightly closed in a dry and well-ventilated place. | To prevent hydrolysis of the aldehyde group.[2] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | To avoid chemical reactions that could lead to degradation or hazardous situations. |

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. The primary sites of degradation are the aldehyde group and the carbon-chlorine bond.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 3-chloropyridine-2-carboxylic acid. This is a common degradation pathway for aldehydes.[2]

-

Reduction: The aldehyde group can be reduced to a primary alcohol, yielding (3-chloropyridin-2-yl)methanol.[2]

-

Hydrolysis: While the C-Cl bond on the pyridine ring is generally stable, under certain conditions, it could undergo nucleophilic substitution, potentially leading to the formation of a hydroxypyridine derivative. The aldehyde group itself is not directly hydrolyzed, but its reactivity can be influenced by aqueous environments.

-

Photodegradation: Upon exposure to UV light, chloropyridine derivatives can undergo dechlorination or other complex rearrangements.

Logical Degradation Workflow

The following diagram illustrates the logical workflow for assessing the degradation of this compound.

Caption: Forced degradation workflow for this compound.

Potential Degradation Products

The following diagram illustrates the potential degradation products of this compound based on its chemical structure and known reactivity of similar compounds.

Caption: Potential degradation products of this compound.

Data Presentation: Forced Degradation Studies

While specific experimental data for this compound is not publicly available, the following table presents a hypothetical summary of results from forced degradation studies, based on typical outcomes for similar aromatic aldehydes. The goal of such studies is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels.[3][4]

| Stress Condition | Parameters | Hypothetical % Degradation | Potential Major Degradants |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | 5-10% | Unknown polar degradants |

| Alkaline Hydrolysis | 0.1 M NaOH at RT for 8h | 10-15% | Potential Cannizzaro reaction products, other base-catalyzed degradation products |

| Oxidative | 3% H₂O₂ at RT for 24h | 15-20% | 3-Chloropyridine-2-carboxylic acid |

| Thermal | 80°C for 48h | < 5% | Minor unspecified degradants |

| Photolytic (Solid) | ICH Option 1 (UV/Vis) | 5-10% | Photodegradation products (e.g., dehalogenated species) |

| Photolytic (Solution) | ICH Option 1 (UV/Vis) in Methanol/Water | 10-20% | Photodegradation products |

Note: The data presented in this table is illustrative and intended to represent typical results from a forced degradation study. Actual results may vary.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound, based on ICH guidelines and standard industry practices.[3][4]

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol.[3] This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, is analyzed alongside the stressed samples.

Acidic and Alkaline Hydrolysis

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). After the stress period, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide. Dilute to a final concentration with the mobile phase for HPLC analysis.

-

Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified duration (e.g., 8 hours). Neutralize with an appropriate volume of 0.1 M hydrochloric acid and dilute to a final concentration with the mobile phase for HPLC analysis.

Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Dilute to a final concentration with the mobile phase for HPLC analysis.

Thermal Degradation

-

Solid State: Place a known amount of solid this compound in a controlled temperature chamber (e.g., 80°C) for a specified duration (e.g., 48 hours). After the stress period, dissolve the solid in a suitable solvent and dilute to a final concentration for HPLC analysis.

-

Solution State: Heat an aliquot of the stock solution in a controlled temperature chamber (e.g., 60°C) for a specified period. Cool to room temperature and analyze by HPLC.

Photolytic Degradation

-

Solid State: Spread a thin layer of solid this compound in a petri dish and expose it to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3] A control sample should be wrapped in aluminum foil to protect it from light.

-

Solution State: Expose a solution of the compound to the same light conditions as the solid-state study. The solution should be in a photostable, transparent container.

Analytical Methodology

A stability-indicating HPLC method is crucial for the analysis of stressed samples. The method should be able to separate the parent compound from all process-related impurities and degradation products.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a valuable chemical intermediate whose stability is critical for its successful application. Proper storage in a cool, dry, and dark environment, preferably under an inert atmosphere, is essential to minimize degradation. The primary degradation pathways are likely to involve oxidation of the aldehyde group and potential reactions under strongly acidic, alkaline, or photolytic conditions. The experimental protocols outlined in this guide provide a framework for a thorough investigation of the stability of this compound, enabling researchers and developers to ensure its quality and performance in their applications.

References

3-Chloropyridine-2-carboxaldehyde safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

Compound Identification:

-

Name: 3-Chloropyridine-2-carboxaldehyde

-

Synonyms: 3-chloropicolinaldehyde, 3-Chloro-2-formylpyridine

-

CAS Number: 206181-90-0

-

Molecular Formula: C₆H₄ClNO

-

Molecular Weight: 141.56 g/mol

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

| Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

Data sourced from multiple suppliers.

Table 2: GHS Hazard and Precautionary Statements [1][2][3]

| Type | Code | Statement |

| Hazard | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[2] |

| H315 | Causes skin irritation.[1] | |

| H319 | Causes serious eye irritation.[1][2] | |

| H335 | May cause respiratory irritation.[1][2] | |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2][3] |

| P264 | Wash skin thoroughly after handling.[1][3] | |

| P270 | Do not eat, drink or smoke when using this product.[1][3] | |

| P271 | Use only outdoors or in a well-ventilated area.[1][2][3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] | |

| Response | P301+P317 | IF SWALLOWED: Get medical help.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[1][3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] | |

| P317 | Get medical help.[1] | |

| P332+P317 | If skin irritation occurs: Get medical help.[1] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][3] |

| P405 | Store locked up.[1][3] | |

| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][3] |

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is provided below.

Table 3: Physical and Chemical Properties

| Property | Value |

| Boiling Point | 202°C[3] |

| Flash Point | 76°C[3] |

| Density | 1.3 ± 0.1 g/cm³[3] |

| Vapor Pressure | 0.306mmHg at 25°C[3] |

| Refractive Index | 1.593[3] |

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and physical/chemical properties listed in this guide are not provided in the source Safety Data Sheets. These tests are typically conducted according to standardized guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development).

Safe Handling and Storage

Handling:

-

Handle in a well-ventilated place.[3]

-

Wear suitable protective clothing, gloves, and eye/face protection.[3]

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use non-sparking tools.[3]

-

Prevent fire caused by electrostatic discharge.[3]

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

-

Keep away from fire and heat sources.[4]

-

Store separately from oxidants, acids, and bases.[4]

-

The recommended storage temperature is between 2-8°C under an inert atmosphere.

First Aid Measures

-

If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

-

Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]

-

Following eye contact: Rinse with pure water for at least 15 minutes and consult a physician.[1]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1]

Accidental Release Measures

-

Avoid dust formation and breathing vapors, mist, or gas.[1]

-

Use personal protective equipment, including chemical-impermeable gloves.[1]

-

Ensure adequate ventilation and remove all sources of ignition.[1]

-

Evacuate personnel to safe areas.[1]

-

Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]

-

Collect and arrange for disposal. Keep in suitable, closed containers for disposal.[1]

Visualizations

The following diagrams illustrate the logical relationships for hazard identification and response.

Caption: Hazard Identification and Required PPE Workflow.

Caption: First Aid Response for Exposure Incidents.

References

Toxicological Profile of 3-Chloropyridine-2-carboxaldehyde: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the available toxicological information for 3-Chloropyridine-2-carboxaldehyde. It is important to note that publicly available, in-depth toxicological studies specifically for this compound are limited. Therefore, this guide supplements available data with information from structurally related compounds, such as 3-chloropyridine, 2-chloropyridine, and other pyridine derivatives, to provide a more complete, albeit extrapolated, profile. All data derived from analogue compounds are clearly indicated.

Chemical and Physical Properties

This compound is an organic compound that serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is largely determined by the chloro, pyridine, and aldehyde functional groups.[1]

| Property | Value | Reference |

| CAS Number | 206181-90-0 | [2] |

| Molecular Formula | C₆H₄ClNO | [1] |

| Molecular Weight | 141.56 g/mol | [1] |

| Appearance | Typically a solid | [1] |

| Solubility | Limited solubility in water; soluble in common organic solvents like ethanol and dichloromethane. | [1] |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: ChemicalBook Safety Data Sheet[2]

Acute Toxicity

No specific LD50 or LC50 values from dedicated studies on this compound are publicly available. However, data from closely related analogues provide an indication of its potential acute toxicity.

| Compound | Test | Route | Species | Value | Reference |

| o-Chloropyridine | LD50 | Oral | Mouse | 100 mg/kg | [3] |

| LD50 | Dermal | Rabbit | 64 mg/kg | [3] | |

| 3-Chloropyridine | LD50 | Dermal | - | 1000 mg/kg (Based on structural analogs) | [4] |

| LC50 | Inhalation | - | 10000 mg/m³ (Based on structural analogs) | [4] | |

| Pyridine-2-carboxaldehyde | - | Oral | - | Harmful if swallowed (Category 4) | |

| - | Inhalation | - | Fatal if inhaled (Category 2) |

The primary target organ for acute toxicity of chloropyridines appears to be the liver, with observed effects including hemorrhagic necrosis.[3]

Genotoxicity and Mutagenicity

There is no specific genotoxicity data for this compound. However, studies on its parent compound, 3-chloropyridine, suggest a potential for genotoxicity.

-

3-Chloropyridine is suspected of causing genetic defects.[4]

-

Mutagenic effects for 3-chloropyridine have been observed in a mouse lymphocyte micronucleus test.[4]

-

In cultured V3 cells, 3-chloropyridine showed a dose-dependent increase in chromosomal aberrations.[5]

-

Conversely, 3-chloropyridine did not show mutagenic activity in the Salmonella/microsome (Ames) assay.[5]

-

o-Chloropyridine was mutagenic in Salmonella typhimurium strains TA97, TA98, TA100, and TA102 with metabolic activation.[3]

The aldehyde group itself is a reactive moiety that can form adducts with DNA, potentially leading to mutagenic events.[6]

Experimental Protocols

A standard battery of tests is typically used to assess genotoxicity.

Ames Test (Bacterial Reverse Mutation Assay) This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 fraction from rat liver). Mutagenic substances will cause reverse mutations, allowing the bacteria to grow on a histidine-free medium. The number of revertant colonies is counted and compared to a negative control.

In Vitro Micronucleus Test Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79) are exposed to the test substance. After treatment, the cells are allowed to complete mitosis. Cytokinesis is blocked, typically using cytochalasin B, resulting in binucleated cells. Micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nuclei during cell division, are scored in these binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) potential.

In Vivo Micronucleus Test Rodents (usually rats or mice) are administered the test substance, typically via oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at specific time points after exposure. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. A significant increase in micronucleated cells in treated animals compared to controls indicates that the substance or its metabolites can induce chromosomal damage in vivo.[7]

Carcinogenicity

No carcinogenicity studies for this compound or its close analogues were identified in the available literature.[3] Its potential for genotoxicity, as suggested by data on 3-chloropyridine, would be a factor for consideration in assessing its carcinogenic potential.

Reproductive and Developmental Toxicity

There are no specific reproductive or developmental toxicity studies for this compound. A study on the structurally related compound 3-cyanopyridine in rats provides some insight into the potential effects of this class of compounds.

-

General Toxicity: Liver damage was observed in male rats at ≥30 mg/kg/day and in females at ≥5 mg/kg/day.[8][9]

-

Reproductive Toxicity: At 180 mg/kg/day, effects on estrous cycles, corpora lutea, and implantations were noted.[8][9]

-

Developmental Toxicity: Delayed initiation of delivery, dystocia, and death of pregnant females were observed at 180 mg/kg/day.[8][9]

-

No-Observed-Adverse-Effect Level (NOAEL): The NOAEL for reproductive/developmental toxicity was determined to be 30 mg/kg/day.[8][9]

Experimental Protocols

Reproductive and Developmental Toxicity Screening Test (e.g., OECD TG 421) This screening test provides preliminary information on potential effects on male and female reproductive performance and on the development of offspring. Male and female rats are dosed with the test substance for a period before mating, during mating, and for females, throughout gestation and early lactation.[8][9] Endpoints evaluated include:

-

Parental animals: Clinical observations, body weight, food consumption, estrous cycles, mating and fertility indices, and gross necropsy.

-

Offspring: Number of live and dead pups, pup viability, sex ratio, and pup body weights during early lactation.

Signaling Pathways and Metabolism

Metabolism

Specific metabolic pathways for this compound have not been elucidated. However, based on its structure, two primary metabolic routes are likely:

-

Oxidation of the Aldehyde Group: Aldehydes are primarily metabolized by aldehyde dehydrogenases (ALDHs) to the corresponding carboxylic acids.[10] This is generally a detoxification pathway.

-

Metabolism of the Chloropyridine Ring: Chlorinated aromatic compounds can undergo metabolism, including N-oxidation and displacement of the chlorine atom, potentially through glutathione conjugation.[11]

Toxicological Assessment Workflow

The assessment of a chemical's toxicological profile, particularly its genotoxic potential, follows a structured workflow. This typically begins with in vitro assays and proceeds to in vivo studies if positive results are found.

Conclusion

The toxicological profile of this compound is not well-defined by specific studies. Based on its chemical structure and data from related compounds, it is classified as harmful if swallowed, inhaled, or in contact with skin, and is an irritant to the skin, eyes, and respiratory system.[2] Data from analogues suggest a potential for genotoxicity and, at high doses, reproductive and developmental effects.[4][8][9] The aldehyde functional group implies a potential for reaction with biological macromolecules, and metabolism is likely to proceed via oxidation to the corresponding carboxylic acid. A comprehensive toxicological evaluation, including a standard battery of genotoxicity tests and acute toxicity studies, would be necessary to fully characterize the risk associated with this compound.

References

- 1. This compound | Properties, Uses, Safety Data & Supplier Information China [pipzine-chem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aldehydes, Aldehyde Metabolism, and the ALDH2 Consortium | MDPI [mdpi.com]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Reproductive and developmental toxicity screening test of 3-cyanopyridine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Chloropyridine-2-carboxaldehyde from 3-Chloropyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-chloropyridine-2-carboxaldehyde, a valuable building block in medicinal chemistry and drug development, starting from 3-chloropyridine. Two primary synthetic strategies are outlined: Directed ortho-Metalation and a multi-step oxidation pathway.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its structural features, a pyridine ring substituted with both a chloro and an aldehyde group, allow for diverse downstream chemical modifications. This document details reliable methods for its preparation from the readily available starting material, 3-chloropyridine.

Synthetic Strategies

Two principal routes for the synthesis of this compound from 3-chloropyridine are presented:

-

Directed ortho-Metalation: This one-pot method involves the regioselective deprotonation of 3-chloropyridine at the 2-position, facilitated by the chloro substituent, followed by quenching with a formylating agent. This is generally the more direct and efficient approach.

-

Multi-step Oxidation Pathway: This route involves the initial introduction of a methyl group at the 2-position of the pyridine ring, followed by its oxidation to the corresponding aldehyde. While a viable alternative, it requires multiple synthetic steps.

Method 1: Directed ortho-Metalation and Formylation

This method leverages the directing effect of the chlorine atom in 3-chloropyridine to achieve regioselective lithiation at the adjacent C2 position. The resulting organolithium intermediate is then trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde.

Signaling Pathway Diagram

Caption: Directed ortho-metalation and formylation of 3-chloropyridine.

Experimental Protocol

Materials:

-

3-Chloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Syringes and needles

-

Inert atmosphere setup (Argon or Nitrogen)

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA):

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (1.1 equivalents) via syringe.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.

-

Stir the solution at -78 °C for 30 minutes to generate LDA.

-

-

Lithiation of 3-Chloropyridine:

-

In a separate flame-dried flask under an inert atmosphere, dissolve 3-chloropyridine (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add the freshly prepared LDA solution to the 3-chloropyridine solution via cannula or syringe, keeping the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

-

Formylation:

-

Slowly add anhydrous DMF (1.5 equivalents) to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 1-2 hours.

-

Gradually warm the reaction mixture to room temperature and stir for another 1 hour.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

-

Quantitative Data

| Parameter | Value/Range | Reference |

| Starting Material | 3-Chloropyridine | - |

| Reagents | LDA, DMF | [1] |

| Solvent | THF | [1] |

| Temperature | -78 °C to RT | [1] |

| Reaction Time | 3-5 hours | - |

| Yield | 16-96% (for various electrophiles) | [1] |

| Purity | >95% (after chromatography) | - |

Note: The yield can vary significantly depending on the precise reaction conditions and the scale of the reaction. Optimization may be required.

Method 2: Multi-step Oxidation Pathway

This alternative route involves the synthesis of 2-methyl-3-chloropyridine, followed by the oxidation of the methyl group to an aldehyde. While less direct, this pathway may be advantageous if the directed metalation proves problematic due to substrate or scale-up issues. A significant challenge for this route is the efficient and selective synthesis of 2-methyl-3-chloropyridine from 3-chloropyridine, which is not well-documented. However, the subsequent oxidation step is established.

Experimental Workflow

References

Application Notes and Protocols for the Oxidation of 3-chloro-2-methylpyridine

Introduction

The N-oxidation of pyridine derivatives is a crucial transformation in organic synthesis, yielding pyridine N-oxides that serve as versatile intermediates in the development of pharmaceuticals and agrochemicals. The N-O moiety in pyridine N-oxides alters the electronic properties of the pyridine ring, facilitating various subsequent reactions. This document provides detailed experimental protocols for the oxidation of 3-chloro-2-methylpyridine to 3-chloro-2-methylpyridine N-oxide, targeting researchers, scientists, and professionals in drug development.

Experimental Protocols

Two common methods for the N-oxidation of pyridine derivatives are presented below. These protocols are based on established procedures for similar substrates.

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from a general method for the N-oxidation of pyridine compounds using m-CPBA.

Materials:

-

3-chloro-2-methylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-chloro-2-methylpyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add m-CPBA (approximately 1.1-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 20-24 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[1][2]

-

Upon completion, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.[2]

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, and then with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Oxidation using Hydrogen Peroxide with a Catalyst

This protocol is based on the synthesis of a structurally similar compound, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, using hydrogen peroxide and a phosphotungstic acid catalyst.[3][4][5]

Materials:

-

3-chloro-2-methylpyridine

-

Hydrogen peroxide (H₂O₂, 35% solution)

-

Phosphotungstic acid

-

Dichloromethane (DCM)

-

Dilute sodium hydroxide (NaOH) solution (e.g., 8-15%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vessel with heating and stirring capabilities

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a phosphotungstic acid solution (e.g., 20-30% w/w in water).[5]

-

In a reaction vessel, charge 3-chloro-2-methylpyridine and the phosphotungstic acid catalyst solution. Stir to ensure complete mixing.[3][5]

-

Slowly add 35% hydrogen peroxide solution dropwise to the reaction mixture while maintaining the temperature.[3][5]

-

After the addition is complete, maintain the reaction at 85 °C for approximately 5 hours.[3][5]

-

Cool the reaction mixture to 25-40 °C.[6]

-

Adjust the pH of the solution to 7-9 by adding a dilute sodium hydroxide solution to decompose any excess hydrogen peroxide.[4]

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[4][6]

-

Wash the combined organic extracts with water until neutral.[4][6]

-